3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
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Overview
Description
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid typically involves the reaction of 2-aminobenzamide with various aldehydes or ketones under acidic or basic conditions. One common method is the cyclization of 2-aminobenzamide with an appropriate aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . Another approach involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs metal-catalyzed reactions or phase-transfer catalysis to achieve high yields and purity. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but often involve refluxing in organic solvents or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can interfere with DNA synthesis and repair mechanisms, leading to their anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-one
Uniqueness
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHQCDJWFSXEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312255 |
Source
|
Record name | AC1L7WYY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5584-96-3 |
Source
|
Record name | AC1L7WYY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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